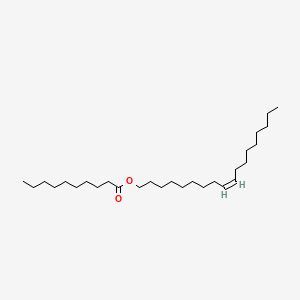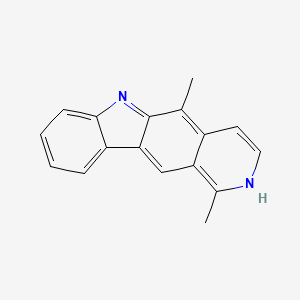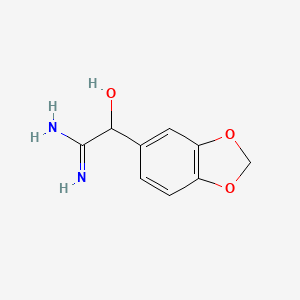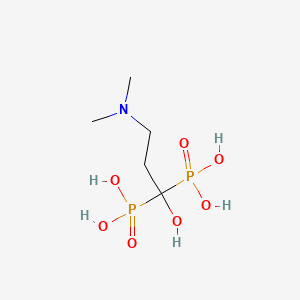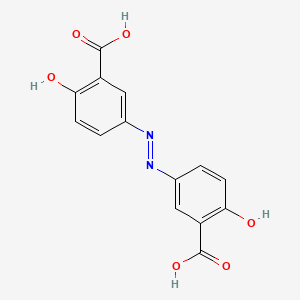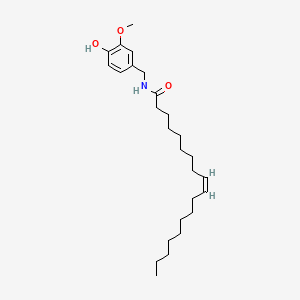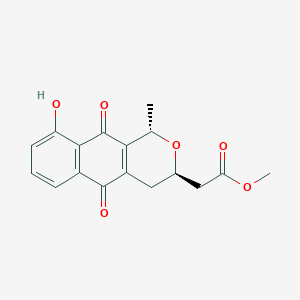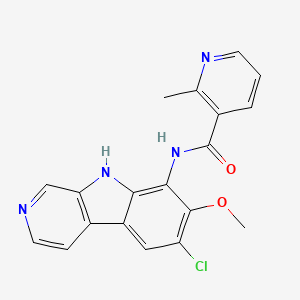
MLN120B
Vue d'ensemble
Description
“N-(6-Chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methyl-3-pyridinecarboxamide” is also known as ML 120B . It is a novel competitive inhibitor of ATP and i-kappa-kinase-2 (IKK2), a key regulator in the survival, proliferation, and apoptosis resistance of lymphoma cells .
Molecular Structure Analysis
The molecular formula of the compound is C19H15ClN4O2 . The structure of the compound is not explicitly detailed in the search results.Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Relevant Papers The relevant papers for this compound are not explicitly detailed in the search results .
Applications De Recherche Scientifique
Inhibition de la croissance des cellules de myélome multiple
MLN120B a été identifié comme un nouvel inhibiteur de la kinase IκB β qui peut bloquer la croissance des cellules de myélome multiple in vitro et in vivo . Il inhibe à la fois l'activation de base et induite par le facteur de nécrose tumorale α du facteur nucléaire κB, associée à une régulation négative de la phosphorylation de l'IκBα et du facteur nucléaire κB p65 .
Amélioration de la cytotoxicité dans les cellules MM.1S
This compound déclenche une inhibition de la croissance de 25 % à 90 % de manière dose-dépendante dans les lignées cellulaires de myélome multiple et augmente considérablement la cytotoxicité induite par le facteur de nécrose tumorale α dans les cellules MM.1S .
Augmentation de l'inhibition de la croissance déclenchée par d'autres médicaments
This compound augmente l'inhibition de la croissance déclenchée par la doxorubicine et le melphalan dans les lignées cellulaires RPMI 8226 et INA6 dépendantes de l'IL-6 .
Inhibition de la sécrétion d'IL-6 par les cellules stromales de la moelle osseuse (BMSCs)
This compound inhibe la sécrétion constitutive d'IL-6 par les BMSCs de 70 % à 80 % sans affecter la viabilité .
Blocage de la stimulation de la croissance des cellules de myélome multiple
This compound bloque presque complètement la stimulation de la croissance des cellules MM.1S, U266 et INA6, ainsi que la sécrétion d'IL-6 des BMSCs, induite par l'adhérence des cellules de myélome multiple aux BMSCs .
Surmonter l'effet protecteur des BMSCs contre la thérapie conventionnelle
This compound surmonte l'effet protecteur des BMSCs contre la thérapie conventionnelle (dexaméthasone) .
Réduction du développement de l'arthrite chez les rats Lewis
Chez les rats Lewis, les animaux recevant du this compound ont montré une réduction dose-dépendante du développement de l'arthrite, mesurée par le gonflement de la patte, par rapport aux témoins traités par le véhicule .
Protection contre la perte de poids chez les animaux arthritiques
L'administration de this compound à une dose de 30 mg/kg deux fois par jour a offert une protection significative contre la perte de poids par rapport aux témoins arthritiques .
Ces études fournissent le cadre pour l'évaluation clinique de this compound, seul et en thérapies combinées, essais de ces nouveaux agents pour améliorer les résultats des patients atteints de myélome multiple .
Mécanisme D'action
MLN120B, also known as GD8S432HM5, N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide, MLN-120B, ML-120B, or ml120b, is a potent and effective inhibitor of IκB kinase beta subunit (IKKβ) with significant implications in various biological processes .
Target of Action
The primary target of this compound is the IκB kinase beta subunit (IKKβ) . IKKβ is a key molecule in the NF-κB signal transduction cascade, which plays a crucial role in immune and inflammatory processes .
Mode of Action
This compound acts as an ATP-competitive inhibitor of IKKβ . It inhibits both baseline and tumor necrosis factor-α–induced nuclear factor-κB activation, associated with down-regulation of IκBα and p65 nuclear factor-κB phosphorylation .
Biochemical Pathways
This compound affects the NF-κB signaling pathway . The inhibition of IKKβ by this compound leads to the prevention of IκBα phosphorylation, which in turn prevents the activation of NF-κB transcription factors . This pathway is involved in many immune and inflammatory processes .
Pharmacokinetics
It is known that this compound is an orally active compound , suggesting its bioavailability via oral administration.
Result of Action
This compound triggers 25% to 90% growth inhibition in a dose-dependent fashion in multiple myeloma cell lines and significantly augments tumor necrosis factor-α–induced cytotoxicity . It also augments growth inhibition triggered by doxorubicin and melphalan in both RPMI 8226 and IL-6-dependent INA6 cell lines .
Action Environment
The action of this compound is influenced by the presence of cytokines and the bone marrow microenvironment. For instance, this compound inhibits constitutive IL-6 secretion by bone marrow stromal cells (BMSCs) by 70% to 80% without affecting viability . Importantly, this compound almost completely blocks stimulation of MM.1S, U266, and INA6 cell growth, as well as IL-6 secretion from BMSCs, induced by multiple myeloma cell adherence to BMSCs .
Propriétés
IUPAC Name |
N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16/h3-9,23H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOLRTPMNMPLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432993 | |
| Record name | MLN-120B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
783348-36-7 | |
| Record name | ML-120B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783348367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLN-120B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 783348-36-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ML-120B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD8S432HM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of MLN120B?
A1: this compound acts as a potent, selective, reversible, and ATP-competitive inhibitor of IKKβ. [, , , , , ] This kinase plays a crucial role in activating the NF-κB pathway, a key regulator of inflammation and cell survival.
Q2: How does this compound interact with IKKβ?
A2: this compound competitively binds to the ATP-binding site of IKKβ, effectively blocking its kinase activity. [, , ]
Q3: What are the downstream effects of this compound's inhibition of IKKβ?
A3: By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. [, , , ] This, in turn, inhibits the translocation of NF-κB into the nucleus, effectively blocking the transcription of various genes involved in inflammation, cell survival, and other cellular processes.
Q4: Can this compound affect other signaling pathways?
A4: Although primarily known for IKKβ inhibition, research suggests this compound might also influence non-NF-κB pathways, contributing to its observed effects on cell proliferation and apoptosis. [] Further investigation is needed to elucidate these interactions fully.
Q5: What is the significance of this compound's effect on the bone marrow microenvironment?
A5: this compound demonstrates significant activity in the bone marrow microenvironment, inhibiting both the constitutive and multiple myeloma cell adhesion-induced IL-6 secretion from bone marrow stromal cells (BMSCs). [, ] This finding is particularly relevant in the context of multiple myeloma, where the bone marrow microenvironment plays a crucial role in tumor cell growth and survival.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C19H15ClN4O2, and its molecular weight is 367 g/mol. []
Q7: What in vitro models have been used to study this compound?
A8: Researchers have utilized various in vitro models, including human multiple myeloma cell lines (e.g., MM.1S, MM.1R, RPMI 8226, U266, INA6), primary multiple myeloma cells, fibroblast-like synoviocytes, chondrocytes, and mast cells, to evaluate the effects of this compound on cell proliferation, cytokine production, and apoptosis. [, , , , , , , , , , , , , ]
Q8: What are the key findings from in vitro studies using this compound?
A9: In vitro studies show that this compound effectively inhibits TNFα-induced NF-κB activation and downstream inflammatory responses in various cell types. [, , , , ] It also shows potential in sensitizing multiple myeloma cells to conventional chemotherapeutic agents like doxorubicin and melphalan. [, ]
Q9: Which in vivo models have been used to study this compound?
A10: Preclinical research has employed murine models of multiple myeloma, rheumatoid arthritis, and acute lung injury to study the in vivo efficacy of this compound. [, , , , ]
Q10: What are the key findings from in vivo studies using this compound?
A11: In vivo studies demonstrate that this compound can suppress tumor growth in a murine xenograft model of multiple myeloma. [, ] It also exhibits therapeutic potential in models of rheumatoid arthritis, protecting against bone and cartilage destruction. [, ] Additionally, it can attenuate acute lung injury and reduce neutrophil infiltration in LPS-induced lung inflammation models. [, , ]
Q11: Has this compound been evaluated in clinical trials?
A11: While this compound has shown promising results in preclinical studies, it is crucial to note that it has not yet progressed to clinical trials. Further research is necessary to determine its safety and efficacy in humans.
Q12: What is the toxicological profile of this compound?
A14: While detailed toxicological data for this compound is not extensively discussed in the provided research, preclinical studies in mice indicate that it can cause significant B-cell depletion in the spleen and bone marrow. [, ] This finding underscores the need for further investigation into its potential side effects and safety profile.
Q13: What are the potential future directions for research on this compound?
A13: Future research could focus on:
- Optimizing its pharmacokinetic properties: Investigating strategies to enhance its stability, solubility, and bioavailability could improve its therapeutic potential. []
- Exploring combination therapies: Combining this compound with other therapeutic agents, such as conventional chemotherapy or other targeted therapies, could enhance its efficacy. [, ]
- Developing biomarkers: Identifying biomarkers that can predict response to this compound or monitor potential adverse effects would be valuable in clinical settings. []
Q14: What are the key challenges and considerations for translating this compound into clinical use?
A14: Key challenges include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)
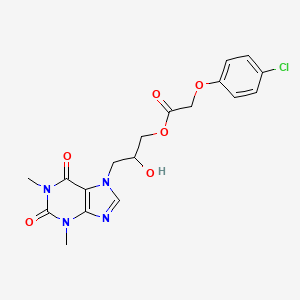
![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)
